3-(benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
Scientific Research Applications
PI3K Inhibitors for Treatment
One significant application is its relation to PI3K inhibitors, particularly in treating idiopathic pulmonary fibrosis and cough. The closely related broad-spectrum phosphatidylinositol 3-kinase inhibitors, such as GSK-2126458, which share structural similarities with "3-(Benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one", have commenced dose-finding Phase I studies in patients with idiopathic pulmonary fibrosis, indicating its potential therapeutic applications (Norman, 2014).
Nucleophilic Reactions
Research into the nucleophilic reactions of similar compounds, such as 3-benzenesulfonyloxyalloxazine and its 1-methyl analog, reveals the versatility of these molecules in producing a variety of reaction products. This demonstrates the compound's potential in facilitating diverse chemical transformations, which could be useful in synthetic chemistry and drug development (Hamby & Bauer, 1987).
Synthesis of Benzofuroquinoline Derivatives
The synthesis of benzofuro[3,2-c]quinoline derivatives from "3-(Benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one" showcases its role in creating compounds with excellent antileukemia activity. This highlights its importance in the development of new therapeutic agents for treating leukemia (Lin et al., 2020).
Antibacterial Activity
The green synthesis of novel quinoxaline sulfonamides with antibacterial activity further underscores the potential of "3-(Benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one" and its derivatives. These compounds have shown effectiveness against bacterial strains such as Staphylococcus spp. and Escherichia coli, pointing towards its utility in combating bacterial infections (Alavi et al., 2017).
Antituberculosis Agents
The compound and its derivatives have been explored for their potential as antituberculosis agents. Synthesis and evaluation of new quinoxaline-2-carboxylate 1,4-dioxide derivatives against Mycobacterium tuberculosis demonstrate its applicability in addressing tuberculosis, highlighting its significance in medicinal chemistry and drug development (Jaso et al., 2005).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-29-18-10-8-17(9-11-18)15-25-16-23(31(27,28)20-6-4-3-5-7-20)24(26)21-14-19(30-2)12-13-22(21)25/h3-14,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSVKZCTPWYLPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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